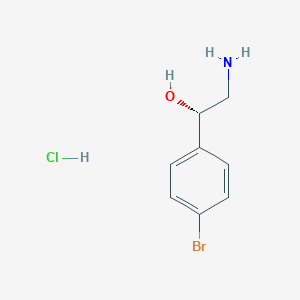

(1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride

Description

(1S)-2-Amino-1-(4-bromophenyl)ethanol hydrochloride is a chiral organic compound characterized by a brominated phenyl ring, an ethanol backbone, and an amino group. Its molecular formula is C₈H₁₁BrClNO, with a molecular weight of 252.54 g/mol (CAS: 2095773-02-5) . The compound’s S-configuration at the chiral center is critical for its stereospecific interactions in pharmaceutical applications.

Properties

IUPAC Name |

(1S)-2-amino-1-(4-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBRWAABGXCVBF-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.

Reduction: Formation of 4-bromoaniline or 4-bromobenzyl alcohol.

Substitution: Formation of 4-azidobenzene or 4-cyanobenzene derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of chiral catalysts and asymmetric synthesis.

Biology:

- Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

- Used in the development of chiral drugs and pharmaceuticals.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new medications.

- Studied for its interactions with biological targets such as receptors and enzymes.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the manufacturing of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituted Phenyl Ethanolamines

The following table compares key structural and physicochemical properties of (1S)-2-Amino-1-(4-bromophenyl)ethanol hydrochloride with similar halogenated and functionalized derivatives:

| Compound Name | Substituent | Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|---|

| (1S)-2-Amino-1-(4-bromophenyl)ethanol hydrochloride | Br | para | 2095773-02-5 | C₈H₁₁BrClNO | 252.54 | Bromo, ethanol, S-configuration |

| (S)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride | Cl | ortho | 171074-93-4 | C₈H₁₀Cl₂NO | 220.08 | Chloro, ethanol, S-configuration |

| (R)-2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | F | para | 1185198-25-7 | C₈H₁₀FClNO | 191.63 | Fluoro, ethanol, R-configuration |

| 2-Amino-1-(4-methoxyphenyl)ethanol hydrochloride | OCH₃ | para | EN300-1693214 | C₉H₁₄ClNO₂ | 219.67 | Methoxy, ethanol |

Key Observations :

- Halogen Effects : Bromine’s bulkiness and electronegativity enhance lipophilicity compared to smaller halogens like Cl or F, influencing bioavailability and receptor binding .

- Functional Groups : Methoxy (OCH₃) in the para position increases solubility but reduces metabolic stability compared to halogens .

Ethanolamines vs. Acetophenones

Compounds with ketone (ethanone) backbones differ in reactivity and applications:

| Compound Name | Functional Group | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 2-Amino-1-(4-bromophenyl)ethanone HCl | Ketone | 5467-72-1 | C₈H₉BrClNO | 250.52 | Bromo, ketone |

| 2-Amino-1-(2-hydroxyphenyl)ethanone HCl | Ketone + Hydroxy | 72481-17-5 | C₈H₁₀ClNO₂ | 187.62 | Hydroxy, ketone |

Key Observations :

- Reactivity: Ethanolamines (e.g., the target compound) are more polar and prone to hydrogen bonding than ketones, affecting solubility and synthesis strategies .

- Applications: Ketones like 2-Amino-4'-bromoacetophenone hydrochloride are intermediates in heterocyclic synthesis (e.g., benzodiazepines), while ethanolamines are used in adrenergic receptor studies .

Biological Activity

(1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a hydroxyl group, an amino group, and a bromine atom attached to a phenyl ring. Its chirality suggests that different enantiomers may exhibit distinct biological activities, which is crucial for its application in drug development.

The biological activity of (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride is primarily linked to its interaction with adrenergic receptors . This compound acts as an intermediate in synthesizing adrenergic agents, which are vital for managing conditions such as asthma and cardiovascular diseases. Its ability to modulate receptor activity makes it a valuable candidate for pharmacological studies.

Key Mechanisms:

- Receptor Binding: The amino group can form hydrogen bonds with active sites of receptors, while the bromophenyl group engages in hydrophobic interactions.

- Enzyme Interaction: It has been investigated as a biochemical probe for studying enzyme mechanisms and protein-ligand binding.

1. Inhibition of Cytochrome P450 Enzymes

Research indicates that (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride inhibits certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting its importance in drug interaction studies.

2. Neurotransmitter System Interaction

Studies suggest that this compound may influence neurotransmitter systems, offering insights into its therapeutic potential for treating depression and anxiety disorders. Its modulation of adrenergic pathways could be particularly relevant in these contexts.

Case Studies

Several studies have explored the biological effects of (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride:

Comparative Analysis with Similar Compounds

The following table compares (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-chlorophenyl)ethanol | Chlorine instead of bromine | Different receptor interactions |

| 2-Amino-1-(4-fluorophenyl)ethanol | Fluorine substituent | Variations in pharmacokinetics |

| 2-Amino-2-(4-bromophenyl)ethanol | Additional amino group | Enhanced receptor binding potential |

The presence of bromine in (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride imparts unique electronic and steric properties compared to its chloro and fluoro analogs, making it particularly useful in specific synthetic applications and biological studies.

Q & A

Q. How to reconcile conflicting toxicity data (LD50 in mice)?

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 261.997 g/mol | |

| Optical Purity | >99% ee (chiral HPLC) | |

| Melting Point (pure) | 260–262°C | |

| Storage Stability | -20°C, anhydrous, nitrogen atmosphere |

| Metabolite | Detection Method |

|---|---|

| 4-Bromophenylglycolaldehyde | LC-MS (m/z 198.9 [M+H]+) |

| Hydrolyzed ethanolamine | NMR (δ 1.8 ppm for CH2NH2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.